N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a 3,4,5-triethoxy-substituted benzene ring linked via an amide bond to a substituted phenyl group bearing a 1,1-dioxidoisothiazolidine moiety. The isothiazolidine dioxide group may enhance metabolic stability and solubility, while the triethoxy substituents could influence lipophilicity and binding affinity to biological targets.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-5-29-20-13-17(14-21(30-6-2)22(20)31-7-3)23(26)24-19-15-18(10-9-16(19)4)25-11-8-12-32(25,27)28/h9-10,13-15H,5-8,11-12H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAJAQYCOMEEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxidoisothiazolidin moiety linked to a triethoxybenzamide structure. Its molecular formula is , and it possesses significant pharmacological potential due to the presence of both aromatic and heterocyclic components.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.47 g/mol |
| CAS Number | 941932-65-6 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of the Dioxidoisothiazolidin Group :
- This is achieved through the reaction of suitable precursors with sulfur dioxide and an oxidizing agent.
-
Amide Coupling :
- The triethoxybenzamide core is introduced via amide coupling reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Final Assembly :
- The final product is obtained through controlled coupling reactions under specific conditions.
Biological Activity
Initial studies indicate that this compound exhibits various biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation by targeting cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to reduced tumor growth.
- Antioxidant Properties : The presence of the triethoxy groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
The mechanism by which this compound exerts its effects involves:
- Binding to CDK2 : By binding to CDK2, the compound alters the phosphorylation state of target proteins involved in cell cycle regulation.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways by interacting with cellular receptors or enzymes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound significantly reduces the viability of cancer cell lines in a dose-dependent manner.
- Animal Models : Animal studies indicate that treatment with this compound leads to a marked reduction in tumor size compared to control groups.
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs fall into two broad categories: (1) benzamide-based antimicrobials (e.g., nitazoxanide derivatives) and (2) pesticidal benzamides (e.g., etobenzanid, diflufenican). Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Structural and Functional Insights
Amide Linkage Variations: The target compound’s amide bond connects a triethoxybenzene to a methylphenyl-isothiazolidine group, contrasting with nitazoxanide analogs (e.g., ), where the amide links a fluorobenzene to a chlorothiazole. The triethoxy groups may enhance membrane permeability compared to smaller substituents like fluorine or chlorine .
Substituent Effects on Bioactivity :
- Triethoxy vs. Halogenated Substituents : The 3,4,5-triethoxybenzamide moiety increases steric bulk and electron-donating capacity compared to halogenated analogs (e.g., etobenzanid’s dichlorophenyl group). This may shift activity from pesticidal (common in halogenated benzamides ) to antimicrobial, as seen in nitazoxanide-like PFOR inhibitors.
- Isothiazolidine Dioxide vs. Thiazole : The 1,1-dioxidoisothiazolidine group replaces the thiazole ring in nitazoxanide analogs. This modification likely alters metabolic pathways (e.g., reduced susceptibility to oxidative degradation) and target selectivity.
Synthetic Accessibility :
- The synthesis of the target compound would require sequential ethoxylation of benzoyl chloride, followed by coupling to a pre-functionalized phenyl-isothiazolidine amine—a more complex route than the straightforward pyridine-mediated coupling used for nitazoxanide analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
